molecular formula C13H18ClNO3 B1424541 Methyl 4-(3-pyrrolidinylmethoxy)benzoate hydrochloride CAS No. 1220032-13-2

Methyl 4-(3-pyrrolidinylmethoxy)benzoate hydrochloride

Cat. No.: B1424541
CAS No.: 1220032-13-2
M. Wt: 271.74 g/mol
InChI Key: SWIZUOYGSSYGKV-UHFFFAOYSA-N
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Description

Methyl 4-(3-pyrrolidinylmethoxy)benzoate hydrochloride is a synthetic compound that has garnered attention in the scientific community due to its potential therapeutic and industrial applications. It is a white crystalline powder that is soluble in water and organic solvents.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(3-pyrrolidinylmethoxy)benzoate hydrochloride typically involves the reaction of 4-hydroxybenzoic acid with pyrrolidine and methanol in the presence of a suitable catalyst. The reaction proceeds through esterification and subsequent formation of the hydrochloride salt .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale esterification reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and purification systems is common to maintain consistency and efficiency .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidine moiety can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzoates.

Scientific Research Applications

Methyl 4-(3-pyrrolidinylmethoxy)benzoate hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential effects on cellular processes and signaling pathways.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The exact mechanism of action of Methyl 4-(3-pyrrolidinylmethoxy)benzoate hydrochloride is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving cholinergic and dopaminergic systems. The compound may modulate neurotransmitter levels and receptor activity, leading to its observed effects .

Comparison with Similar Compounds

  • Methyl 4-(3-pyrrolidinylmethoxy)benzoate
  • Methyl 4-(3-piperidinylmethoxy)benzoate
  • Methyl 4-(3-morpholinylmethoxy)benzoate

Uniqueness: Methyl 4-(3-pyrrolidinylmethoxy)benzoate hydrochloride is unique due to its specific structural configuration, which imparts distinct physicochemical properties and biological activities. Its solubility in both water and organic solvents, along with its potential therapeutic applications, sets it apart from similar compounds .

Properties

IUPAC Name

methyl 4-(pyrrolidin-3-ylmethoxy)benzoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3.ClH/c1-16-13(15)11-2-4-12(5-3-11)17-9-10-6-7-14-8-10;/h2-5,10,14H,6-9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWIZUOYGSSYGKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)OCC2CCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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